molecular formula C15H10ClNO B184797 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole CAS No. 22397-40-6

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole

Cat. No. B184797
CAS RN: 22397-40-6
M. Wt: 255.7 g/mol
InChI Key: IZRRJUCIEXYYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, also known as o-Cl-Phenyl-1,3-oxazole, is a heterocyclic organic compound. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting and imaging amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used as a ligand for studying the binding properties of various receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.

Mechanism Of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is not fully understood. However, it is believed to interact with specific receptors in the brain, such as the GABA-A receptor, which results in the modulation of neuronal excitability and neurotransmitter release.

Biochemical And Physiological Effects

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to have anxiolytic and sedative effects in animal models, which suggests its potential as a therapeutic agent for anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in lab experiments is its fluorescent properties, which allow for the detection and imaging of amyloid fibrils and other biomolecules. It also has a high binding affinity for specific receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one of the limitations of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are many potential future directions for the use of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in scientific research. One possible direction is the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, based on its ability to detect and image amyloid fibrils. Another possible direction is the development of new ligands for specific receptors, such as the GABA-A receptor, which could lead to the development of new drugs for anxiety and sleep disorders. Additionally, further studies are needed to explore the potential toxic effects and side effects of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, and to develop new methods for controlling and minimizing these effects.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole involves the reaction of o-chlorobenzonitrile with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then cyclized in the presence of an acid catalyst such as sulfuric acid to form 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole.

properties

CAS RN

22397-40-6

Product Name

2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H

InChI Key

IZRRJUCIEXYYBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl

Other CAS RN

22397-40-6

solubility

0.5 [ug/mL]

Origin of Product

United States

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